molecular formula C10H13Br2NO2 B13288129 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13288129
M. Wt: 339.02 g/mol
InChI Key: DNLAFWDSKDGOFW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol is a synthetic amino diol derivative characterized by a central propane-1,3-diol backbone substituted with a (3,4-dibromophenyl)methylamino group. This structure places it within a class of compounds investigated for their potential to modulate sphingosine-1-phosphate receptors (S1PRs) . S1PRs are G-protein-coupled receptors that play critical roles in regulating immune cell trafficking, vascular development, and endothelial barrier integrity . The distinct 3,4-dibromo substitution on the phenyl ring enhances the compound's lipophilicity and is likely to influence its receptor binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry . The synthesis of such amino diol derivatives typically involves coupling a brominated aromatic precursor, such as 3,4-dibromobenzylamine, with the propane-1,3-diol backbone. This can be achieved through nucleophilic substitution or reductive amination routes, followed by purification via chromatography or recrystallization to ensure high purity . From a broader perspective, diols are recognized as important building blocks in the chemical and pharmaceutical industries, and novel biosynthetic routes for structurally diverse diols are an active area of research . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active probe in biochemical assays. Its potential applications span the fields of chemistry, biology, and medicine, particularly in the study of immunomodulation and the development of novel therapeutic agents for immune-mediated inflammatory diseases (IMIDs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H13Br2NO2

Molecular Weight

339.02 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

DNLAFWDSKDGOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dibromobenzylamine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction can produce debrominated amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

The applications of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol are not explicitly detailed in the provided search results. However, the search results provide information on similar compounds and their applications, which can offer insights into the potential uses of the target compound.

Similar Compounds and Their Applications

  • 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol This compound is used for research purposes, serving as a building block in synthesizing more complex molecules in chemistry. It is also studied for its potential effects on biological systems, including enzyme inhibition and receptor binding, and investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities. Furthermore, it is utilized in developing new materials and chemical processes in industry.
  • 2-Methyl-1,3-propanediol: A similar diol compound used in polymer and coating applications.
  • 2-Amino-2-methyl-1,3-propanediol: Used as a buffer in biochemical assays.
  • (±)-3-Amino-1,2-propanediol: Utilized in the synthesis of lipid-like delivery molecules for RNA interference therapeutics.

Potential Applications Based on Similar Compounds

Given the applications of similar compounds, this compound may have potential uses in:

  • Scientific Research: As a building block in the synthesis of complex molecules.
  • Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition and receptor binding.
  • Medicinal Chemistry: Exploring potential therapeutic properties like anti-inflammatory or anticancer activities.
  • Industrial Applications: Development of new materials and chemical processes.

Antimicrobial and Anticancer Activities

Similar compounds have demonstrated antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. They have also shown anticancer potential by inducing apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Some compounds with similar structures may exhibit neuroprotective effects, protecting neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and the amino group play crucial roles in binding to target molecules, potentially disrupting biological pathways or chemical processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Data

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 3,4-Dibromo C₁₀H₁₃Br₂NO₂ 372.02 High lipophilicity, potential bioactivity
2-[(3,4-Dichlorophenyl)methyl]amino 3,4-Dichloro C₁₀H₁₃Cl₂NO₂ 250.12 Lower lipophilicity vs. Br
2-(3-Methoxy-4-hydroxyphenyl) 3-MeO, 4-OH C₁₀H₁₄O₄ 198.22 Natural product, cytotoxic
1-(3,4-Dimethoxyphenyl)-2-(2-MeOPhO) 3,4-MeO, 2-MeOPhO C₁₉H₂₄O₇ 376.39 Lignin biodegradation substrate

Metabolic and Degradation Pathways

  • Bacterial Metabolism : Halogenated derivatives like the target compound may resist degradation due to bromine’s steric and electronic effects, unlike methoxy-substituted analogs degraded by Pseudomonas spp. .
  • Cytotoxicity : Methoxy/hydroxy analogs exhibit bioactivity (e.g., HepG2 inhibition), suggesting halogenated versions warrant evaluation for similar effects .

Biological Activity

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol, with the CAS Number 1596720-97-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and presents relevant case studies and research findings.

  • Molecular Formula : C₁₀H₁₃Br₂NO₂
  • Molecular Weight : 339.02 g/mol
  • Structure : The compound features a dibromophenyl group attached to an amino group and a propane-1,3-diol backbone.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various bacterial strains.

Table 1: Antibacterial Activity of Similar Compounds

Compound NameMIC (mg/mL)Bacterial Strain
Compound A (similar structure)0.0039Staphylococcus aureus
Compound B (similar structure)0.0048Escherichia coli
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for similar compounds suggest that this compound may also exhibit potent antibacterial activity. Further testing is required to establish specific MIC values for this compound against targeted bacterial strains.

Antifungal Activity

In addition to antibacterial properties, compounds with similar functional groups have shown antifungal activity. The effectiveness of these compounds varies across different fungal strains.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Fungal Strain
Compound C (related structure)0.0048Candida albicans
Compound D (related structure)0.0098Aspergillus niger
This compoundTBDTBD

The antifungal activity of similar compounds suggests potential efficacy for this compound against fungal pathogens.

Case Studies and Research Findings

A comprehensive review of the literature indicates that halogenated phenyl derivatives often exhibit enhanced biological activities due to the electron-withdrawing effects of halogens. A study focused on pyrrolidine derivatives demonstrated that halogenation significantly improved antimicrobial properties .

Additionally, research on other dibromo-substituted compounds indicated their ability to disrupt bacterial cell walls and inhibit fungal growth through various mechanisms . These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol, and how can enantiomeric purity be ensured?

The synthesis involves:

  • Step 1 : Nucleophilic substitution or reductive amination between 3,4-dibromobenzyl bromide and a propane-1,3-diol precursor under controlled pH (8–10) and temperature (40–60°C) to introduce the dibromophenylmethyl group.
  • Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during amination.
  • Step 3 : Chiral resolution via diastereomeric salt formation with (R)- or (S)-mandelic acid, achieving ≥98% enantiomeric purity. Analogous methods for structurally related compounds (e.g., β-O-4 lignin models) highlight the importance of solvent polarity in crystallization efficiency .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the methine proton adjacent to the amino group typically appears as a multiplet at δ 3.8–4.2 ppm in similar diol derivatives .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular weight (294.57 g/mol) and detect impurities (<0.5%).
  • X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in studies of polymorphic propane-1,3-diol derivatives .

Q. What are the key considerations for designing stability studies under varying laboratory conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation. Analogous brominated compounds show ≤5% decomposition over 6 months under these conditions .
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation; dibromophenyl groups are prone to radical formation under UV light.
  • pH stability : Assess solubility and degradation in buffers (pH 2–12) over 24 hours. Propane-1,3-diol derivatives with electron-withdrawing substituents (e.g., Br) exhibit higher stability in acidic conditions .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can enantioselective interactions be validated?

  • Enantiomer-specific activity : The (S,S)-enantiomer of analogous diols shows 3–5× higher binding affinity to G-protein-coupled receptors (GPCRs) compared to (R,R)-forms, as confirmed by surface plasmon resonance (SPR) assays .
  • Validation methods : Molecular docking simulations (AutoDock Vina) paired with in vitro cAMP inhibition assays to correlate stereochemistry with functional activity. For example, β-O-4 lignin model stereoisomers exhibit stereo-preferential oxidative cleavage .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Variable control : Standardize assay conditions (e.g., cell line, incubation time) to minimize discrepancies. For instance, cytotoxicity IC50_{50} values for similar dibrominated compounds vary by 10–50% depending on HepG2 vs. HEK293 cell lines .
  • Structural analogs : Compare activity trends across halogenated derivatives (e.g., 2-{[(4-bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol) to identify substituent-specific effects .

Q. What mechanistic insights guide the use of this compound in enzyme inhibition studies?

  • Kinetic studies : Time-dependent inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, analyzed through Lineweaver-Burk plots. Bromine’s electronegativity enhances hydrophobic interactions in the enzyme active site .
  • Metabolite profiling : LC-MS/MS to identify oxidative metabolites, such as quinone-imine intermediates, which correlate with irreversible enzyme inhibition .

Q. How do bromine substituents influence pharmacokinetic properties compared to chloro or fluoro analogs?

  • Lipophilicity : LogP values increase by 0.8–1.2 units for dibromo vs. dichloro derivatives, enhancing blood-brain barrier penetration (calculated using ChemAxon).
  • Metabolic stability : Microsomal assays show t1/2_{1/2} = 45 minutes for the dibromo compound vs. 22 minutes for a difluoro analog, attributed to slower oxidative debromination .

Methodological Tables

Table 1 : Comparison of Halogenated Analogs’ Biological Activity

CompoundIC50_{50} (μM, HepG2)LogPMetabolic t1/2_{1/2} (min)
This compound12.3 ± 1.53.245
2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol18.7 ± 2.12.430
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol25.9 ± 3.01.922
Data synthesized from enzyme inhibition and microsomal stability assays .

Table 2 : Optimal Reaction Conditions for Chiral Resolution

MethodSolvent SystemResolution Efficiency (%)
Diastereomeric salt formationEthanol/(R)-mandelic acid98.5
Chiral HPLCHexane/isopropanol (90:10)97.2
Adapted from β-O-4 lignin model resolution protocols .

Key Recommendations

  • Stereochemical analysis : Prioritize X-ray crystallography for unambiguous confirmation.
  • Biological assays : Include halogen-free analogs as controls to isolate substituent effects.
  • Data reporting : Disclose synthetic yields, enantiomeric ratios, and assay conditions to facilitate cross-study comparisons.

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